molecular formula C7H16N2O2 B565375 2-(Aminomethyl)-2-methyl Doxyl CAS No. 663610-75-1

2-(Aminomethyl)-2-methyl Doxyl

Cat. No.: B565375
CAS No.: 663610-75-1
M. Wt: 160.217
InChI Key: AXTKLNBRCPRICX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl Doxyl is a chemical compound that belongs to the class of organic compounds known as aminomethyl derivatives. These compounds are characterized by the presence of an aminomethyl group attached to a central carbon atom. The structure of this compound includes a methyl group and an aminomethyl group attached to the same carbon atom, making it a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl Doxyl can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methyl-2-nitropropane, with a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired aminomethyl derivative. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group to an amino group. The process is conducted in a high-pressure reactor to achieve efficient conversion and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl Doxyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group, using agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methyl Doxyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl Doxyl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-2-ethyl Doxyl: Similar structure with an ethyl group instead of a methyl group.

    2-(Aminomethyl)-2-propyl Doxyl: Similar structure with a propyl group.

    2-(Aminomethyl)-2-butyl Doxyl: Similar structure with a butyl group.

Uniqueness

2-(Aminomethyl)-2-methyl Doxyl is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its small size and structural simplicity make it an ideal candidate for detailed mechanistic studies and applications in various fields.

Properties

IUPAC Name

(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKLNBRCPRICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1O)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747012
Record name 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663610-75-1
Record name 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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